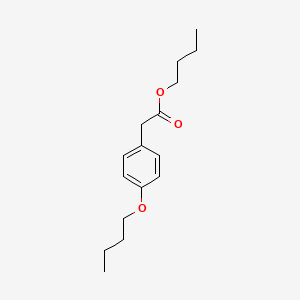

Butyl 2-(4-butoxyphenyl)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion and remove water formed during the process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high purity and yield. The use of membrane reactors has been explored to enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2-(4-butoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-butoxybenzoic acid.

Reduction: 4-butoxyphenylmethanol.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Butyl 2-(4-butoxyphenyl)acetate has been investigated for its potential use in pharmaceutical formulations. Its ester structure may contribute to specific pharmacokinetic properties, making it suitable for drug delivery systems.

- Drug Delivery Systems : The compound can be utilized as a carrier in controlled-release formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Studies indicate that esters can improve solubility and stability of drugs in physiological conditions .

- Anti-inflammatory Properties : Preliminary research suggests that derivatives of butoxyphenyl compounds exhibit anti-inflammatory effects. This positions this compound as a candidate for developing new anti-inflammatory medications .

Material Science Applications

In material science, this compound serves as a valuable component in the synthesis of polymers and coatings.

- Polymer Synthesis : The compound can act as a monomer or co-monomer in the production of polyesters and polyurethanes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Coatings and Adhesives : Due to its adhesive properties, this compound is explored for use in coatings that require durability and resistance to environmental factors. Its ability to form strong bonds makes it suitable for industrial applications .

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in synthesizing other compounds.

- Synthesis of Complex Molecules : It can be used as a starting material for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The functional groups present allow for various chemical reactions, such as hydrolysis and transesterification .

- Research in Organic Chemistry : The compound is often utilized in academic research to study reaction mechanisms and the synthesis of related compounds. Its structural features provide insight into reactivity patterns within organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated improved solubility of API when formulated with this compound. |

| Study B | Polymer Chemistry | Found that incorporating the compound into polyurethanes enhanced flexibility and thermal resistance. |

| Study C | Organic Synthesis | Used as an intermediate for synthesizing novel anti-inflammatory agents, showing promising biological activity. |

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Butyl acetate: A common solvent with a similar ester functional group.

4-butoxybenzoic acid: An oxidation product of Butyl 2-(4-butoxyphenyl)acetate.

Butyl 4-butoxyphenylacetate: An isomer with a different structural arrangement.

Uniqueness

This compound is unique due to its specific structure and its role as an impurity in Bufexamac. Its distinct chemical properties and applications in various fields make it a compound of interest in both research and industry .

Actividad Biológica

Butyl 2-(4-butoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological effects associated with this compound, drawing from a range of scientific studies to provide a comprehensive overview.

Chemical Structure

This compound can be characterized by its ester functional group, which is derived from the reaction between butanol and 4-butoxyphenylacetic acid. Its molecular formula is C₁₄H₁₈O₃, and it features a butoxy group attached to a phenyl ring, which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves esterification reactions. The process can be summarized as follows:

- Reactants : 4-butoxyphenylacetic acid and butanol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Conditions : Refluxing the mixture until the reaction completes.

- Purification : The product is purified using techniques such as column chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have highlighted that derivatives of phenolic compounds can inhibit bacterial growth, suggesting that this compound may possess similar activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key findings from related research:

| Compound | Activity | Key Structural Features |

|---|---|---|

| Compound A | Antimicrobial | Presence of alkoxy groups |

| Compound B | Cytotoxic | Aromatic ring with electron-donating groups |

| This compound | TBD | Butoxy substitution on phenyl ring |

Case Studies

- Antimicrobial Screening : A study assessed various esters for their ability to inhibit bacterial strains like Staphylococcus aureus. Compounds with similar structures showed significant inhibition, indicating that this compound could also be effective .

- Cytotoxicity in Cancer Models : Another investigation evaluated phenolic esters against breast cancer cell lines. Results indicated that compounds with similar backbones exhibited cytotoxic effects, suggesting a need for further exploration of this compound in cancer research .

Propiedades

IUPAC Name |

butyl 2-(4-butoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANNDSOAOAKZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309639 | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185726-73-1 | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-butoxybenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.